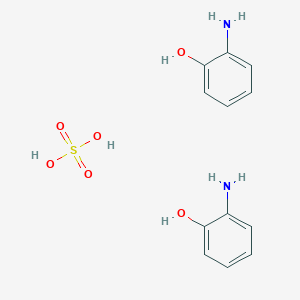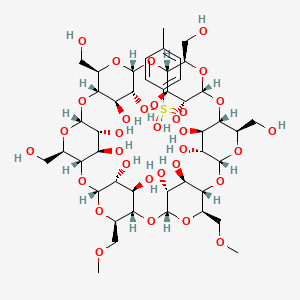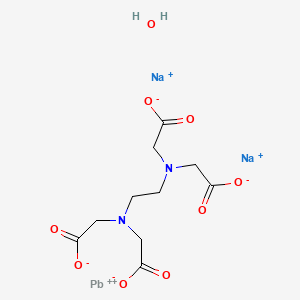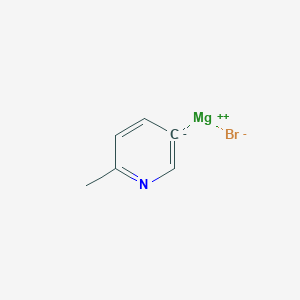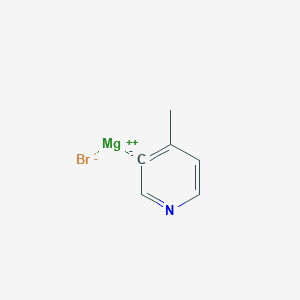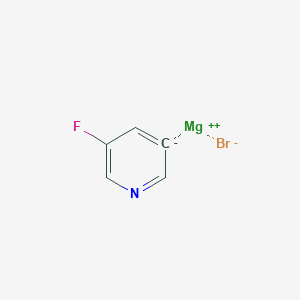
5-Fluoropyridin-3-ylmagnesium bromide, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyridin-3-ylmagnesium bromide, 0.25 M in tetrahydrofuran: is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly useful for forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
5-Fluoropyridin-3-ylmagnesium bromide is an organometallic compound . As an organomagnesium reagent, it is primarily used as a nucleophile in organic synthesis . The compound’s primary targets are electrophilic carbon atoms in organic molecules, where it can participate in nucleophilic addition or substitution reactions .
Mode of Action
The mode of action of 5-Fluoropyridin-3-ylmagnesium bromide involves the interaction of the negatively charged carbon atom (due to the polar bond between carbon and magnesium) with an electrophilic carbon in another molecule . This interaction results in the formation of a new carbon-carbon bond, effectively adding the 5-fluoropyridin-3-yl group to the target molecule .
Biochemical Pathways
The specific biochemical pathways affected by 5-Fluoropyridin-3-ylmagnesium bromide depend on the nature of the target molecule. In general, the compound can be used to synthesize a variety of pyridine-related compounds . Pyridine derivatives are found in many natural products and pharmaceuticals, and they play crucial roles in many biochemical processes.
Result of Action
The result of the action of 5-Fluoropyridin-3-ylmagnesium bromide is the formation of a new organic compound, specifically a derivative of pyridine . The exact molecular and cellular effects depend on the nature of the final product.
Action Environment
The action of 5-Fluoropyridin-3-ylmagnesium bromide is influenced by several environmental factors. As an organomagnesium compound, it is highly reactive and can be affected by moisture and oxygen in the air . Therefore, reactions involving this reagent are typically carried out under an inert atmosphere (like nitrogen or argon) and in anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoropyridin-3-ylmagnesium bromide is typically prepared by reacting 5-fluoropyridine with magnesium in the presence of a halogen source, such as bromine, in an anhydrous solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of 5-fluoropyridin-3-ylmagnesium bromide follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a solution in tetrahydrofuran to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyridin-3-ylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: It can replace halogens in organic halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form complex organic structures.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Organic halides like alkyl bromides or chlorides.
Electrophiles: Various electrophiles used in coupling reactions.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
Scientific Research Applications
Chemistry: 5-Fluoropyridin-3-ylmagnesium bromide is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, it is used to synthesize biologically active compounds, including potential drug candidates.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
- 5-Bromopyridin-3-ylmagnesium bromide
- 5-Chloropyridin-3-ylmagnesium bromide
- 5-Iodopyridin-3-ylmagnesium bromide
Uniqueness: 5-Fluoropyridin-3-ylmagnesium bromide is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. Fluorine is highly electronegative, which can affect the electronic properties of the molecule and its interactions with other reagents.
Properties
IUPAC Name |
magnesium;5-fluoro-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.BrH.Mg/c6-5-2-1-3-7-4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHDSRMJYXSKAR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=NC=C1F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dibromothieno[3,2-f][1]benzothiole](/img/structure/B6355836.png)
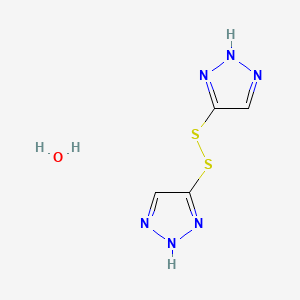

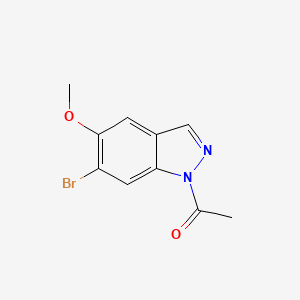
![tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)
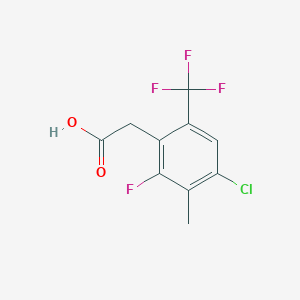
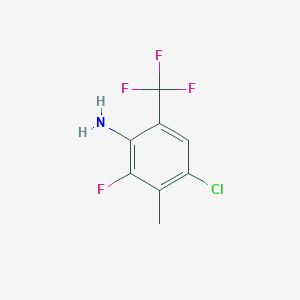
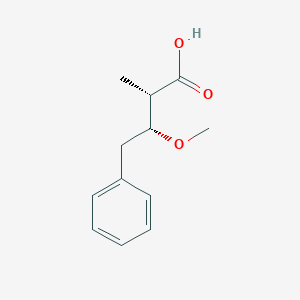
![N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B6355883.png)
